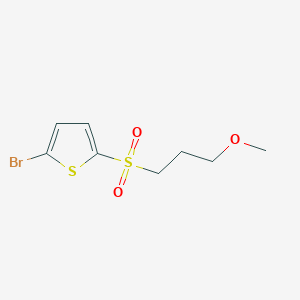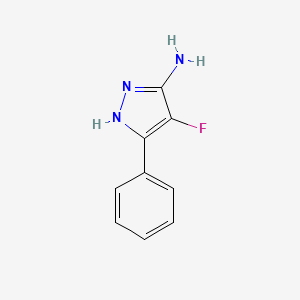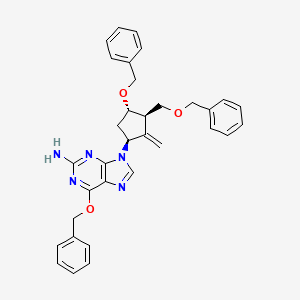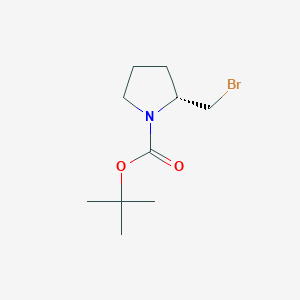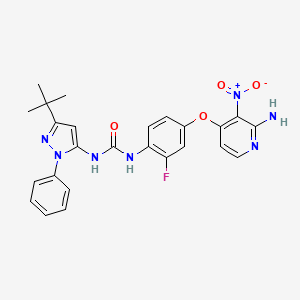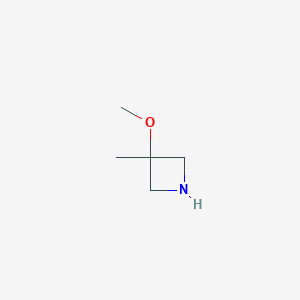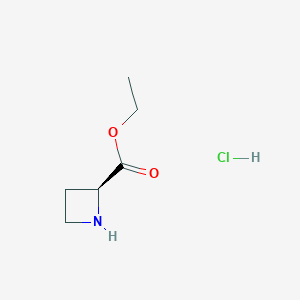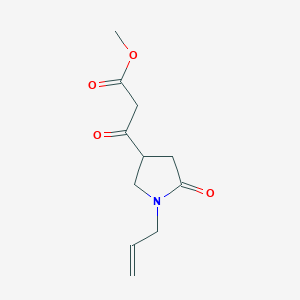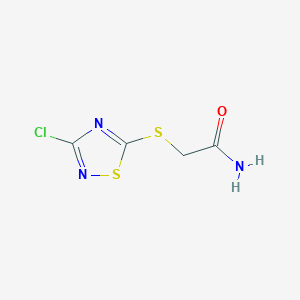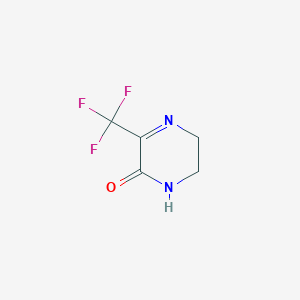
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Übersicht
Beschreibung
The compound “3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol” is a pyrazine derivative with a trifluoromethyl group attached . Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The trifluoromethyl group could be introduced through various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered pyrazine ring with a trifluoromethyl group attached at the 3-position and a hydroxyl group (-OH) at the 2-position. The presence of the trifluoromethyl group could significantly affect the electronic properties of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl and hydroxyl groups. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart certain properties, such as increased stability or altered reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is a compound involved in various synthetic pathways. For instance, it is a product in the synthesis of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines. The reactions of trifluoromethyl-containing 2H-pyran-2-one with 0-and N-nucleophiles lead to the formation of various complex molecules, demonstrating the compound's reactivity and potential in synthetic chemistry (Gerus et al., 2005).
Reaction Observations
The compound is also noted in the study of reactions involving 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones. This reaction not only yields the expected products but also some unexpected ones, indicating complex reaction pathways and the formation of diverse chemical structures. This underscores the compound's role in facilitating a range of chemical reactions and the formation of various products (Aggarwal et al., 2009).
Catalytic Processes
Moreover, the compound is implicated in copper-catalyzed processes, specifically in the trifluoromethylation–cyclization of olefinic carbonyls. This method allows for the selective formation of 2,3-dihydrofuran and 3,4-dihydropyran derivatives containing a CF3 group, showcasing its utility in the catalytic construction of oxygen-containing heterocycles (Bai et al., 2016).
Structural and Functional Utility
In addition to its role in synthetic chemistry, 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is part of the structural backbone in various molecules with potential applications in pharmaceuticals and agrochemicals. Its incorporation in drug candidates can lead to enhanced properties, making it a significant compound in medicinal chemistry and related fields (Cho et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMJPOMKIRJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



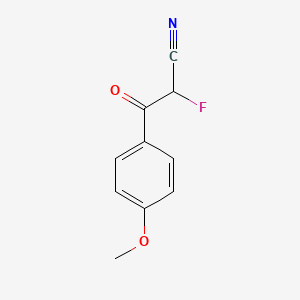
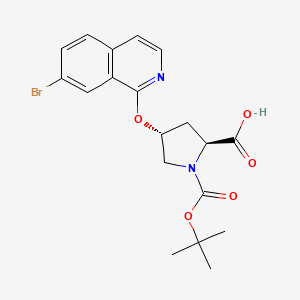
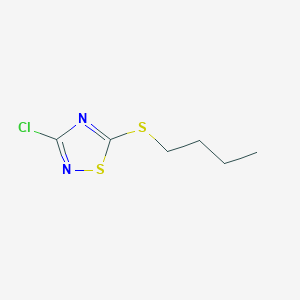
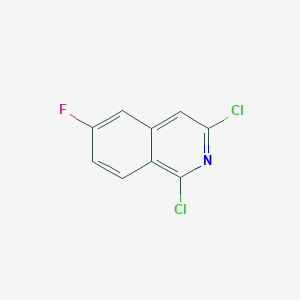
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
